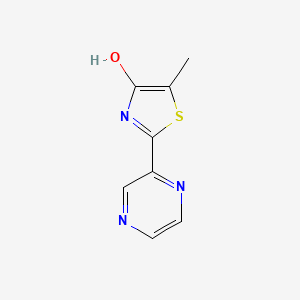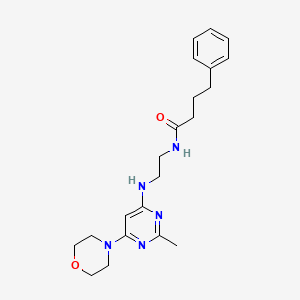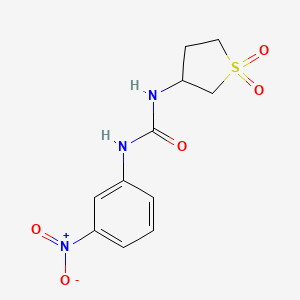
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, including kinases and proteases. This inhibition can lead to the suppression of various cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In medicinal chemistry research, it has been shown to have anticancer and antiviral activity. In biochemistry research, it has been shown to inhibit certain enzymes and proteins, leading to the suppression of cellular processes. In pharmacology research, it has been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Another advantage is its synthetic nature, which allows for precise control over its chemical properties. One limitation is the complexity of the synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several possible future directions for research involving (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide. One direction is the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. Another direction is the study of its mechanism of action and its effects on cellular processes. Additionally, it could be used in combination with other drugs or compounds to enhance their efficacy or reduce their side effects. Finally, it could be used in the development of new diagnostic tools for various diseases.
Synthesis Methods
The synthesis of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a complex process that involves several steps. The first step involves the reaction of 2-thiophenecarboxaldehyde and 4-hydroxy-2H-pyran in the presence of a base to form a tetrahydro-2H-pyran-4-ol intermediate. The intermediate is then reacted with 2-thiophenecarboxylic acid chloride to form a thiophene ring. Finally, the thiophene ring is reacted with acryloyl chloride to form this compound.
Scientific Research Applications
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has several potential applications in scientific research. It has been used in medicinal chemistry research to develop new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. It has also been used in biochemistry research to study protein-ligand interactions and enzyme inhibition. In pharmacology research, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15(6-5-13-3-1-11-20-13)17-16(7-9-19-10-8-16)14-4-2-12-21-14/h1-6,11-12H,7-10H2,(H,17,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFDABDGKJPBM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2389833.png)

![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)
![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)
![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)
